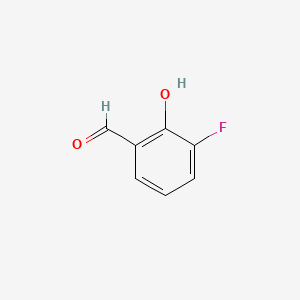

3-Fluorosalicylaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDHTEIVMDYWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343153 | |

| Record name | 3-Fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-50-3 | |

| Record name | 3-Fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluorosalicylaldehyde: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 3-Fluorosalicylaldehyde (CAS Number: 394-50-3), a versatile aromatic aldehyde with significant applications in medicinal chemistry and materials science. This document covers its core physicochemical properties, synthesis methodologies, and its role as a key building block in the development of novel therapeutic agents, particularly focusing on its derivatives' anticancer activities.

Core Properties of this compound

This compound is a substituted aromatic aldehyde distinguished by a fluorine atom at the 3-position and a hydroxyl group at the 2-position of the benzene ring.[1] This substitution pattern significantly influences its chemical reactivity and biological activity.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 394-50-3 | [2][3][4][5] |

| Molecular Formula | C₇H₅FO₂ | [2][3][4][5] |

| Molecular Weight | 140.11 g/mol | [2][3][4][5] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 68-72 °C | [2][3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), low solubility in water. | [6] |

| Purity | Typically ≥97% | [1][3] |

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The Infrared (IR) spectrum exhibits characteristic peaks for the hydroxyl, aldehyde, and carbon-fluorine bonds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, each with its own advantages and disadvantages. Its reactivity is centered around the aldehyde and hydroxyl functional groups, making it a valuable precursor for a wide range of derivatives.

Synthetic Methodologies

Several synthetic routes for this compound have been reported, including:

-

Reimer-Tiemann Reaction: This classic method involves the ortho-formylation of a phenol (in this case, 2-fluorophenol) using chloroform in a basic solution. However, this reaction can often result in low yields and the formation of isomeric byproducts.

-

Kolbe-Schmidt Reaction followed by Reduction: This two-step process involves the carboxylation of an alkali salt of 2-fluorophenol, followed by the reduction of the resulting salicylic acid derivative to the aldehyde. This method can be inefficient and require harsh reaction conditions.

-

Ortho-Fluorophenol with a Boron-Containing Compound: A more efficient method involves the reaction of ortho-fluorophenol with a boron-containing compound, such as boric acid, and a formaldehyde source. This method has been shown to produce this compound in higher yields.

A general experimental workflow for the synthesis of this compound starting from ortho-fluorophenol is depicted below.

Key Reactions and Derivatives

The aldehyde and hydroxyl groups of this compound are key to its reactivity, allowing for the synthesis of a diverse range of derivatives. A particularly important class of derivatives are Schiff bases , which are formed through the condensation reaction of the aldehyde group with a primary amine.

These Schiff bases can act as versatile ligands that coordinate with various metal ions to form stable metal-salen complexes . The fluorine substituent in the 3-position can enhance the biological activity and stability of these complexes.[5]

Applications in Drug Discovery and Development

The unique electronic properties conferred by the fluorine atom make this compound a valuable building block in medicinal chemistry. Fluorine substitution can improve metabolic stability, bioavailability, and binding affinity of drug candidates.[7][8] Derivatives of this compound, particularly its Schiff bases and their metal complexes, have shown promising biological activities, including anticancer properties.[1]

Anticancer Activity of this compound Derivatives

Numerous studies have demonstrated the potential of salicylaldehyde-derived Schiff bases and their metal complexes as anticancer agents. For instance, cobalt-salen complexes have been shown to induce apoptosis in cancer cells and overcome multidrug resistance.[2] The mechanism of action often involves the induction of programmed cell death, or apoptosis, through various signaling pathways.

Experimental Protocol: Synthesis of a this compound-Derived Schiff Base

The following is a representative protocol for the synthesis of a Schiff base from this compound and an amine, which is a common first step in the generation of biologically active metal complexes.

Materials:

-

This compound

-

Primary amine (e.g., ethylenediamine)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (0.5 equivalents for a 2:1 aldehyde:amine ratio) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for a specified period (typically 1-3 hours), monitoring the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the Schiff base product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the product using appropriate analytical techniques (e.g., NMR, IR, mass spectrometry).

The general workflow for this synthesis is illustrated below.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Discovery of a cobalt (III) salen complex that induces apoptosis in Burkitt like lymphoma and leukemia cells, overcoming multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Salen-type Schiff Base Transition Metal Complexes as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluorosalicylaldehyde: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorosalicylaldehyde, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. This document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization, designed to be a valuable resource for professionals in organic synthesis and drug development.

Core Concepts: Molecular Structure and Properties

This compound, also known as 3-Fluoro-2-hydroxybenzaldehyde, is an aromatic aldehyde with the chemical formula C₇H₅FO₂.[1][2][3] Its molecular structure consists of a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a fluorine atom (-F) at positions 1, 2, and 3, respectively. The presence of the fluorine atom significantly influences the molecule's reactivity and physicochemical properties.

The molecular weight of this compound is 140.11 g/mol .[1][2][3] It typically appears as a white to light yellow crystalline powder.[1][3]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅FO₂ | [1][2][3] |

| Molecular Weight | 140.11 g/mol | [1][2][3] |

| CAS Number | 394-50-3 | [1][2] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 67-72 °C | [3] |

| Boiling Point | 176.2 ± 20.0 °C (Predicted) | [4] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | ≥96% | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), low solubility in water. | [4] |

| SMILES | O=Cc1c(O)c(F)ccc1 | [4] |

| InChIKey | NWDHTEIVMDYWQJ-UHFFFAOYSA-N | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide established protocols.

Synthesis of this compound

A common method for the synthesis of this compound is through the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[5] An alternative approach involves the reaction of ortho-fluorophenol with a boron-containing compound and a source of formaldehyde.[5]

Method: Synthesis from o-Fluorophenol

This procedure is adapted from a patented method and provides a general guideline.[5]

Materials:

-

o-Fluorophenol

-

Boron oxide (ball-milled, finely divided)

-

s-Trioxane

-

Xylene

-

Sodium hydroxide (2.5 N solution)

-

Hydrochloric acid

Procedure:

-

A mixture of o-fluorophenol (1.0 mole), ball-milled boron oxide (0.5 mole), and 200 ml of xylene is placed in a three-neck flask equipped with a stirrer, thermometer, and a Dean-Stark trap.

-

The mixture is heated to 140-145 °C with rapid stirring under a nitrogen atmosphere to remove water via azeotropic distillation.

-

After the theoretical amount of water is collected, the reaction mixture is cooled to 115 °C.

-

A solution of s-trioxane (0.33 mole) in 200 ml of xylene is added dropwise over several hours while maintaining the temperature at 115 °C.

-

The reaction mixture is stirred for an additional 16-18 hours at 115 °C.

-

The mixture is then cooled to 10 °C, and 1 liter of 2.5 N sodium hydroxide is added at a rate that maintains the temperature below 15 °C.

-

The aqueous phase is separated and acidified with hydrochloric acid to a pH of approximately 4.

-

The resulting solution is extracted with a suitable organic solvent (e.g., ether).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation or recrystallization.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the aldehydic proton (typically a singlet around 9.8-10.0 ppm), the hydroxyl proton (a broad singlet, chemical shift can vary), and the aromatic protons (in the range of 6.8-7.5 ppm) with splitting patterns indicative of their substitution.

-

¹³C NMR Analysis: The carbon NMR spectrum will display signals for the carbonyl carbon (around 190-195 ppm) and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling (C-F coupling).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: A standard FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: The IR spectrum will exhibit characteristic absorption bands: a broad O-H stretching vibration (around 3200-3400 cm⁻¹), a strong C=O stretching vibration of the aldehyde (around 1650-1680 cm⁻¹), C-F stretching vibrations, and C-H and C=C stretching and bending vibrations of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A GC system coupled to a mass spectrometer is used. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically employed.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu).

-

-

Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, while the mass spectrum provides the molecular ion peak (at m/z = 140) and a characteristic fragmentation pattern that confirms the molecular structure.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow diagram for the synthesis and analysis of this compound.

References

Spectroscopic Characterization of 3-Fluorosalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluorosalicylaldehyde (C₇H₅FO₂), a key aromatic aldehyde derivative. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.98 | s | - | Aldehyde proton (-CHO) |

| 7.86 | s | - | Aromatic proton |

| 7.77 | d | 7.6 | Aromatic proton |

| 7.61 | d | 7.9 | Aromatic proton |

| 7.49 | t | 7.8 | Aromatic proton |

s = singlet, d = doublet, t = triplet

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 190.9 | Aldehyde carbon (C=O) |

| 137.8 | Aromatic carbon |

| 135.5 | Aromatic carbon |

| 134.4 | Aromatic carbon |

| 130.4 | Aromatic carbon |

| 129.3 | Aromatic carbon |

| 128.0 | Aromatic carbon |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. The following table presents the characteristic IR absorption peaks for a closely related compound, 3-chloro-5-fluorosalicylaldehyde, which are expected to be highly representative for this compound.[1]

Table 3: Representative IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3081 | m, br | O-H & Aromatic C-H stretch |

| 2859 | w | Aldehyde C-H stretch (Fermi doublet) |

| 2733 | w | Aldehyde C-H stretch (Fermi doublet) |

| 1664 | s | C=O stretch (carbonyl) |

| 1462 | m | Aromatic C=C stretch |

| 1436 | s | Aromatic C=C stretch |

| 1294 | s | C-O stretch (phenol) |

| 1238 | s | C-F stretch |

s = strong, m = medium, w = weak, br = broad

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 140 | Molecular ion [M]⁺ |

| 139 | [M-H]⁺ fragment |

The molecular weight of this compound is 140.11 g/mol .[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the crystalline powder is placed directly on the ATR crystal (e.g., diamond). The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are then ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

3-Fluorosalicylaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3-Fluorosalicylaldehyde (CAS No. 394-50-3), a key intermediate in various fields including pharmaceuticals and materials science.[1] This document compiles qualitative and physicochemical data, outlines general experimental protocols for determining these properties, and presents a logical workflow for solubility assessment.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅FO₂ | [2] |

| Molecular Weight | 140.11 g/mol | [2] |

| Melting Point | 68-72 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| pKa (Predicted) | 6.91 ± 0.10 | [3] |

Solubility Profile

| Solvent | Solubility | Source |

| Water | Insoluble | [3][4] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Ether | Soluble | [5] |

Note: "Soluble" and "Insoluble" are qualitative terms. For precise applications, experimental determination of solubility is recommended.

Stability Characteristics

Detailed stability studies on this compound, including degradation kinetics and product identification, are not extensively published. The available information is primarily derived from supplier handling recommendations.

| Condition | Observation / Recommendation | Implication | Source |

| Temperature | Recommended storage at 2-8°C. | The compound may be susceptible to degradation at ambient or elevated temperatures. | [1][3] |

| Atmosphere | Recommended to store under an inert gas (e.g., nitrogen). Described as "Air Sensitive". | The compound is likely prone to oxidation. | [2][3][4] |

| Light | No specific data available. Standard practice for aromatic aldehydes is to store protected from light. | Potential for photodegradation. | |

| pH | No specific data available. | The phenolic hydroxyl and aldehyde groups may exhibit reactivity under strongly acidic or basic conditions. |

Experimental Protocols

While specific, published protocols for this compound are unavailable, the following are detailed, generalized methodologies for determining the solubility and stability of a compound of this nature.

Protocol 1: Equilibrium Solubility Determination by HPLC

This protocol outlines a method for determining the equilibrium solubility of a compound in various solvents using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO).

-

Ensure enough solid is present to maintain a saturated solution with visible excess solid after equilibration.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter (compatible with the solvent) to remove any undissolved particles.

-

-

Analysis by HPLC:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for this compound.

-

Quantify the concentration of the compound by comparing the peak area to a pre-established calibration curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Protocol 2: Accelerated Stability Study

This protocol describes a general approach for assessing the stability of a compound under accelerated conditions, as is common in the pharmaceutical industry.

-

Sample Preparation:

-

Accurately weigh samples of this compound into vials suitable for the chosen storage conditions.

-

Prepare solutions of the compound in relevant solvents if stability in solution is also to be assessed.

-

-

Storage Conditions:

-

Place the samples in controlled environment stability chambers. Common accelerated conditions include 40°C / 75% Relative Humidity (RH).

-

For photostability testing, expose a sample to a light source that meets ICH Q1B guidelines, while a control sample is kept in the dark.

-

-

Time Points:

-

Establish a schedule for sample withdrawal. For an accelerated study, typical time points are 0, 1, 3, and 6 months.

-

-

Analysis:

-

At each time point, analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. This method must be validated to separate the parent compound from any potential degradation products.

-

Physical properties such as appearance, color, and melting point should also be monitored.

-

-

Data Evaluation:

-

Quantify the amount of the parent compound remaining at each time point.

-

Identify and, if possible, quantify any degradation products.

-

The data can be used to establish a degradation rate and estimate the shelf-life under normal storage conditions.

-

Workflow and Process Visualization

The following diagrams illustrate logical workflows for solubility and stability testing.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 394-50-3 CAS MSDS (3-Fluoro-2-hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 394-50-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to 3-Fluorosalicylaldehyde Derivatives and Analogs for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 3-Fluorosalicylaldehyde derivatives, providing a crucial resource for scientists and researchers in the field of medicinal chemistry and drug discovery.

Introduction: this compound and its derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry. The presence of the fluorine atom at the 3-position of the salicylaldehyde core imparts unique electronic properties, enhancing the molecule's reactivity and biological activity. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and experimental protocols related to this compound derivatives and their analogs, with a focus on their potential as anticancer and antimicrobial agents.

Chemical Synthesis and Characterization

The synthesis of this compound derivatives primarily involves the condensation of this compound with various primary amines to form Schiff bases, or reaction with metal salts to form metal complexes.

General Synthesis of this compound Schiff Base Derivatives

A common method for the synthesis of Schiff bases involves the direct condensation of this compound with a primary amine in an alcoholic solvent, often with catalytic amounts of acid.

Experimental Protocol: Synthesis of a this compound Schiff Base

-

Dissolution: Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask with constant stirring.

-

Addition of Amine: To this solution, add a stoichiometric amount (1 mmol) of the desired primary amine, also dissolved in a small amount of ethanol.

-

Reaction: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction. Reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

-

Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, as well as elemental analysis.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The quantitative data for these activities are summarized in the tables below.

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxic activity of these compounds.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cobalt-salen complex of this compound | - | 50 | [1] |

| Salicylaldehyde-derived secondary amine 2 | - | 5.14 ± 0.11 (Antioxidant activity - ABTS assay) | [2] |

| Salicylaldehyde-derived secondary amine 5 | - | 9.42 ± 1.02 (Antioxidant activity - Phenanthroline assay) | [2] |

| 3-methoxysalicylaldehyde-4-methoxybenzoylhydrazone | BV-173 (Leukemia) | < 1 | [3] |

| 3-methoxysalicylaldehyde-4-methoxybenzoylhydrazone | K-562 (Leukemia) | < 1 | [3] |

Table 1: Anticancer and Antioxidant Activities of Salicylaldehyde Derivatives.

Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.

| Compound | Microorganism | MIC (µg/mL) at 24h | Reference |

| This compound | Candida albicans | 4 | [4] |

| This compound | Saccharomyces cerevisiae | 8 | [4] |

| This compound | Staphylococcus aureus | 16 | [4] |

| This compound | Bacillus cereus | 188 | [4] |

| This compound | Escherichia coli | 750 | [4] |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA and VRSA strains | 0.031–0.062 | [5] |

* Mean of two determinations. Table 2: Antimicrobial Activity of this compound and a Derivative.

Experimental Protocols for Biological Assays

Detailed and standardized protocols are essential for the accurate evaluation of the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for drug development. While research is ongoing, preliminary studies suggest the involvement of key signaling pathways in their anticancer activity.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][7] Its dysregulation is a hallmark of many cancers. Some salicylaldehyde derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.

Caption: The PI3K/Akt signaling pathway.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including some salicylaldehyde derivatives, are known to induce apoptosis in cancer cells. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.

Caption: The extrinsic and intrinsic apoptosis pathways.

Experimental and Drug Screening Workflows

A systematic approach is necessary for the discovery and development of new drugs based on this compound derivatives. The following diagrams illustrate typical experimental and drug screening workflows.

Caption: A typical experimental workflow.

Caption: A typical drug screening workflow.

Conclusion

This compound derivatives and their analogs are a promising class of compounds with significant potential in drug discovery, particularly in the development of new anticancer and antimicrobial agents. This technical guide has provided a comprehensive overview of their synthesis, a compilation of available quantitative biological data, detailed experimental protocols for their evaluation, and an introduction to the potential signaling pathways involved in their mechanism of action. The provided workflows and diagrams offer a structured approach for researchers entering this exciting field. Further research is warranted to fully elucidate the structure-activity relationships, optimize the therapeutic potential, and explore the full range of biological activities of these versatile molecules.

References

- 1. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. a graphvis `dot` script example · GitHub [gist.github.com]

- 4. researchgate.net [researchgate.net]

- 5. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT Drug Testing Procedures | American Substance Abuse Professionals [go2asap.com]

- 7. FLLL32 Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-Fluorosalicylaldehyde: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorosalicylaldehyde, a fluorinated aromatic aldehyde, has emerged as a pivotal building block in synthetic and medicinal chemistry. The strategic placement of a fluorine atom on the salicylaldehyde scaffold significantly enhances its chemical reactivity and biological activity, making it a versatile precursor for a wide array of functional molecules. This technical guide provides an in-depth exploration of the current and potential research applications of this compound, with a focus on its utility in the synthesis of novel therapeutic agents, sensitive fluorescent probes, and advanced materials. This document summarizes key quantitative data, provides detailed experimental protocols for cited experiments, and visualizes complex chemical and biological processes to facilitate further research and development.

Synthetic Applications: A Gateway to Molecular Diversity

This compound serves as a versatile starting material for the synthesis of a multitude of organic compounds, most notably Schiff bases and their metal complexes. The presence of the hydroxyl, aldehyde, and fluoro groups provides multiple reactive sites for derivatization.

Synthesis of Schiff Bases

The condensation reaction between this compound and various primary amines readily yields Schiff bases, also known as imines. These compounds are of significant interest due to their diverse biological activities.

Experimental Protocol: General Synthesis of this compound Schiff Bases

A general and efficient method for the synthesis of Schiff bases from this compound is the condensation reaction with a primary amine in an appropriate solvent, often with catalytic amounts of acid.

-

Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in ethanol.

-

Reaction: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux for a period ranging from 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

The following diagram illustrates the general workflow for the synthesis and subsequent application of this compound-derived Schiff bases.

Caption: General workflow for synthesis and applications.

Medicinal Chemistry Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Antimicrobial Activity

This compound and its Schiff base derivatives have shown significant activity against various bacterial and fungal strains. The fluorine substituent is known to enhance the antimicrobial potency of organic molecules.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Candida albicans | 4 | [1] |

| This compound | Saccharomyces cerevisiae | 8 | [1] |

| This compound | Bacillus cereus | 188 | [1] |

| This compound | Staphylococcus aureus | 375 | [1] |

| This compound | Escherichia coli | 16 | [1] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[1]

Anticancer Activity

Metal complexes of Schiff bases derived from salicylaldehydes are a well-established class of compounds with potent anticancer activities. While specific data for this compound derivatives is emerging, a cobalt-salen complex based on this precursor has shown anticancer activity with an IC₅₀ of 50 µM.[2] The proposed mechanism of action for many salicylaldehyde-based metal complexes involves DNA binding and intercalation, leading to the inhibition of cancer cell proliferation.[3][4]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cobalt-salen complex from this compound | Not specified | 50 | [2] |

| Cu(II) Schiff base complex (general salicylaldehyde) | MCF-7 | 43.08 | [3] |

Table 2: Anticancer activity of salicylaldehyde-derived metal complexes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Modulation of Cellular Signaling Pathways

Recent studies have indicated that salicylaldehyde and its derivatives can modulate key cellular signaling pathways implicated in cancer and inflammatory responses. For instance, benzaldehyde has been shown to inhibit major signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[5] Salicylaldehyde has also been found to suppress the IgE-mediated activation of mast cells by reducing the cell surface expression of the high-affinity IgE receptor, FcεRI.[6]

The following diagram illustrates the potential inhibitory effect of salicylaldehyde derivatives on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival.

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

The diagram below depicts the FcεRI signaling pathway in mast cells and the potential point of intervention for salicylaldehyde derivatives.

Caption: Modulation of the FcεRI signaling pathway.

Fluorescent Probes for Metal Ion Detection

The unique photophysical properties of salicylaldehyde derivatives make them excellent candidates for the development of fluorescent chemosensors. This compound-based probes have been designed for the selective and sensitive detection of various metal ions, such as Al³⁺. The mechanism of detection often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the probe restricts intramolecular rotation and enhances fluorescence emission.

| Probe based on | Target Ion | Detection Limit (M) | Reference |

| Salicylaldehyde Hydrazyl Diarylethene | Al³⁺ | 7.98 x 10⁻⁹ | [7] |

| Diarylethene Salicylhydrazide Schiff base | Al³⁺ | 8.31 x 10⁻⁸ | [8] |

| Diarylethene Salicylhydrazide Schiff base | Zn²⁺ | 3.33 x 10⁻⁷ | [8] |

Table 3: Performance of salicylaldehyde-based fluorescent probes.

Conclusion

This compound is a highly valuable and versatile building block with significant potential in various fields of chemical and biological research. Its derivatives have demonstrated promising antimicrobial and anticancer activities, and its unique structure lends itself to the development of sensitive fluorescent probes. The continued exploration of this compound and its derivatives is expected to yield novel therapeutic agents and advanced materials. Further research is warranted to fully elucidate the mechanisms of action of its biologically active derivatives and to expand the library of compounds for a broader range of applications. The detailed protocols and summarized data within this guide are intended to serve as a valuable resource for researchers embarking on studies involving this promising molecule.

References

- 1. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. FcεRI: A Master Regulator of Mast Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3780110A - Method for preparing 3-fluoro-salicylaldehyde - Google Patents [patents.google.com]

- 6. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Safety and Handling of 3-Fluorosalicylaldehyde

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety precautions and handling measures for 3-Fluorosalicylaldehyde (CAS No: 394-50-3), a versatile building block in pharmaceutical and materials science research.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling.[3] The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[3][4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this compound:

| Classification | GHS Hazard Statements | Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[3] |

| Warning[3] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[3] | GHS07 | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[3] |

Aggregated GHS information is provided by companies to the ECHA C&L Inventory. This information may vary between notifications depending on impurities and other factors.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below:

| Property | Value |

| Synonyms | 3-Fluoro-2-hydroxybenzaldehyde, 2-Hydroxy-3-fluorobenzaldehyde[1][4] |

| CAS Number | 394-50-3[4][5] |

| Molecular Formula | C₇H₅FO₂[4][5] |

| Molecular Weight | 140.11 g/mol [1][5] |

| Appearance | White to off-white or light yellow powder/crystal[1][4] |

| Melting Point | 68-70 °C[1][4] |

| Purity | ≥97%[1] |

| Storage | Store in a well-ventilated place, keeping the container tightly closed.[4] Some suppliers recommend storage at 4°C under nitrogen.[5] |

Toxicological Information

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation, with the respiratory system being a target organ.[3]

No specific information on the mechanism of action for the irritant properties of this compound was found in the searched literature.

Safe Handling and Storage

To minimize the risks associated with handling this compound, the following precautions should be strictly adhered to:

Handling:

-

Avoid all personal contact, including inhalation of dust.[4][6]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE) as detailed in the next section.[4]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]

-

Keep away from food and drink.[4]

-

Avoid generating dust during handling.[6]

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles approved under appropriate government standards such as EN166 (EU) or NIOSH (US).[4] |

| Skin Protection | Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product.[4] |

| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[4] |

| Respiratory Protection | For nuisance exposures, use a dust mask type N95 (US). For higher-level exposures, use a NIOSH-approved respirator with an appropriate cartridge. |

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. Always show the Safety Data Sheet (SDS) to the attending medical professional.[4]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice/attention.[4] |

| Skin Contact | Immediately wash the skin with plenty of water.[4][7] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4][7] |

| Ingestion | Rinse the mouth with water. If the person feels unwell, call a poison center or doctor.[4] |

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination:

-

Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment (PPE) as described in Section 5. Avoid breathing dust and contact with skin and eyes.[6]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]

-

Containment and Cleanup: For dry spills, use dry clean-up procedures that avoid generating dust.[6] Sweep or vacuum up the spilled material and place it in a sealed, labeled container for disposal.[6] After cleanup, wash the spill area.[6]

Experimental Workflow: Spill Response Protocol

The following diagram outlines the logical workflow for responding to a this compound spill in a laboratory setting.

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the precautions outlined in this guide. The primary hazards are skin, eye, and respiratory irritation. By utilizing appropriate engineering controls, personal protective equipment, and proper handling techniques, researchers can minimize their risk of exposure. In the event of an accident, the first aid and spill response procedures detailed herein should be followed promptly.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. ossila.com [ossila.com]

- 3. This compound | C7H5FO2 | CID 587788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 394-50-3 | TCI AMERICA [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

Methodological & Application

Synthesis and Application of Schiff Bases Derived from 3-Fluorosalicylaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of Schiff bases derived from 3-Fluorosalicylaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their potential as anticancer agents, antibacterial agents, and fluorescent probes.

Introduction

Schiff bases are a class of organic compounds characterized by an imine or azomethine (-C=N-) group. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. Salicylaldehyde and its derivatives are common starting materials for Schiff base synthesis, yielding compounds with a wide range of biological activities and photophysical properties. The introduction of a fluorine atom at the 3-position of the salicylaldehyde ring can significantly influence the electronic properties, lipophilicity, and biological activity of the resulting Schiff bases, making them attractive candidates for drug development and advanced material applications.

Synthesis of Schiff Bases from this compound

The general method for synthesizing Schiff bases from this compound involves the condensation reaction with a primary amine in an appropriate solvent, often with heating.

General Synthetic Protocol

A common and effective method for the synthesis of these Schiff bases is through refluxing in ethanol.

Materials:

-

This compound

-

Primary amine (e.g., aniline derivatives, aliphatic amines)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst, optional)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

-

Add the amine solution dropwise to the stirred solution of this compound at room temperature.

-

(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a condenser to the flask and heat the mixture to reflux. The reaction time can vary from 2 to 6 hours, and the progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that precipitates upon cooling is collected by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

-

Dry the purified crystals in a vacuum oven.

Characterization:

The synthesized Schiff bases should be characterized using standard analytical techniques:

-

FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically appears in the range of 1600-1650 cm⁻¹).

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the compound. The azomethine proton (-CH=N-) typically appears as a singlet in the range of δ 8.0-9.0 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized Schiff base.

-

Melting Point: To assess the purity of the compound.

Example Synthesis: N-[(3-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

This specific Schiff base has been synthesized with a reported yield of 38%.[1]

-

Reactants: this compound and Isoniazid (pyridine-4-carbohydrazide).

-

Product: White needle-like crystals.

-

Melting Point: 276–278 °C.[1]

-

Characterization Data:

-

¹³C-NMR (DMSO-d₆, δ, ppm): 113.78, 114.11, 118.10, 118.20, 118.71, 119.03, 120.24, 120.34, 121.99, 123.29, 140.43 (C=N), 147.36, 147.39, 150.11, 150.87, 154.11, 154.09, 154.30 (C–O), 157.41 (C–F), 161.95 (C=O).[1]

-

¹⁹F-NMR (282.3 MHz, DMSO-d₆, δ, ppm): -124.73 (s), -124.93 to -125.01 (m).[1]

-

Elemental Analysis (C₁₃H₁₀N₃O₂F): Calculated: C 60.23%, H 3.89%, N 16.21%; Found: C 59.96%, H 3.73%, N 16.46%.[1]

-

Caption: Proposed apoptotic pathway induced by salicylaldehyde Schiff bases in cancer cells.

Antibacterial Activity

Many Schiff bases exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [2]The imine group is crucial for their biological activity.

Table 2: Antibacterial Activity of Representative Salicylaldehyde Schiff Bases

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| SB1 | P. aeruginosa | 50 | [3] |

| SB3 | P. aurantiaca | 50 | [3] |

| SB3 | E. coli | 50 | [3] |

| SB4 | S. typhi | 50 | [3] |

| SB5 | K. pneumoniae | 50 | [3] |

| L1 | S. epidermidis | 7.81 | [2] |

| L2 | A. baumanni | 15.62 | [2] |

| L3 | S. epidermidis | 7.81 | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is for related salicylaldehyde Schiff bases.

Fluorescent Probes

Schiff bases derived from salicylaldehyde are widely investigated as fluorescent chemosensors for the detection of various metal ions. [4]The binding of a metal ion to the Schiff base can lead to a significant change in its fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of the target ion. Some of these probes also exhibit properties like aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT). [5]

Experimental Protocols

Protocol for MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Synthesized Schiff base compounds

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

96-well microtiter plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Schiff base compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

dot

Caption: Workflow for the MTT assay to determine the anticancer activity of Schiff bases.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Synthesized Schiff base compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

96-well microtiter plates (sterile)

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Dissolve the Schiff base compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture the contents of the wells that show no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds with diverse applications in drug discovery and materials science. The synthetic protocols provided are straightforward and can be adapted for a variety of primary amines. The detailed experimental procedures for evaluating their anticancer and antibacterial activities will aid researchers in exploring the full potential of these versatile molecules. Further investigation into the structure-activity relationships of this compound Schiff bases is warranted to optimize their therapeutic and diagnostic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Fabrication of efficient and red-emissive salicylaldehyde Schiff base isomers for multi-scenario information decryption - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Fluorescent Probes Derived from 3-Fluorosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in a myriad of scientific disciplines, including biomedical research, environmental monitoring, and drug discovery. Their high sensitivity, selectivity, and ability to provide real-time spatial and temporal information make them ideal for visualizing and quantifying specific analytes in complex biological systems. 3-Fluorosalicylaldehyde has emerged as a versatile and valuable building block in the synthesis of novel fluorescent probes. The introduction of a fluorine atom to the salicylaldehyde scaffold can significantly modulate the photophysical and chemical properties of the resulting probes, often leading to enhanced performance characteristics such as improved quantum yields, greater photostability, and altered selectivity.

This document provides detailed application notes and experimental protocols for the preparation and utilization of fluorescent probes derived from this compound. The primary focus is on Schiff base derivatives, a prominent class of chemosensors known for their synthetic accessibility and robust performance in detecting metal ions and other analytes.

Core Applications

Fluorescent probes synthesized from this compound have demonstrated significant utility in a range of applications:

-

Metal Ion Detection: These probes are particularly effective in the selective detection of various metal ions, such as aluminum (Al³⁺) and zinc (Zn²⁺). This capability is crucial for studying the roles of these ions in biological processes and for identifying potential therapeutic agents that modulate metal ion homeostasis.[1]

-

Bioimaging: The ability to visualize the distribution and concentration of specific analytes within living cells and tissues is a key application. Probes derived from this compound can be employed for in vitro and in vivo imaging, offering insights into cellular function and disease pathology.[1]

-

Environmental Monitoring: The detection of toxic metal ions in environmental samples is critical for public health and safety. The high sensitivity and selectivity of these probes make them suitable for such applications.

-

Drug Development: In the pharmaceutical industry, these probes can be utilized in high-throughput screening assays to identify compounds that interact with specific targets or alter the cellular environment.

Signaling and Detection Mechanisms

The fluorescence signaling of probes derived from this compound, particularly Schiff base sensors, is often governed by several key photophysical mechanisms. Upon binding to the target analyte, a significant change in the fluorescence output, typically a "turn-on" or "turn-off" response, is observed.

-

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe may have a low fluorescence quantum yield due to non-radiative decay processes, such as the free rotation of chemical bonds. Upon chelation with a metal ion, the probe's structure becomes more rigid, which restricts these non-radiative pathways and leads to a significant enhancement of fluorescence.

-

Excited-State Intramolecular Proton Transfer (ESIPT): Salicylaldehyde derivatives can exhibit ESIPT, where a proton is transferred from the hydroxyl group to the imine nitrogen in the excited state. This process can be modulated by the presence of an analyte. Analyte binding can either inhibit or promote ESIPT, resulting in a change in the emission wavelength and intensity.

-

Photoinduced Electron Transfer (PET): In some probe designs, a photoinduced electron transfer process from a donor to an acceptor moiety can quench the fluorescence in the free probe. Binding of the analyte to the donor or acceptor can inhibit this PET process, leading to a "turn-on" fluorescence response.

Below is a generalized diagram illustrating the chelation-enhanced fluorescence (CHEF) mechanism for a Schiff base probe derived from this compound upon binding to a metal ion.

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Experimental Protocols

Protocol 1: Synthesis of a Generic Schiff Base Fluorescent Probe from this compound

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe via the condensation reaction of this compound with a primary amine.

Materials:

-

This compound

-

Amine-containing compound (e.g., a substituted aniline, hydrazine, or an aliphatic amine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Stirring plate and stir bar

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, methanol, or a mixture with water)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

-

To this solution, add a solution of the selected amine-containing compound (1.0 mmol) in absolute ethanol (10 mL) dropwise while stirring.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Attach a condenser to the flask and reflux the mixture with continuous stirring for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting precipitate (the Schiff base probe) is collected by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the pure fluorescent probe.

-

Dry the purified product under vacuum.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: General Procedure for Metal Ion Sensing using a this compound-Based Probe

This protocol outlines the steps for evaluating the performance of a synthesized fluorescent probe for the detection of a specific metal ion.

Materials:

-

Synthesized fluorescent probe

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for the probe

-

Deionized water

-

Buffer solution (e.g., HEPES, Tris-HCl)

-

Stock solutions of various metal salts (e.g., chlorides or nitrates)

-

Quartz cuvettes

-

Fluorometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.

-

Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.

-

-

Fluorescence Measurements:

-

In a quartz cuvette, place a defined volume of the buffer solution (e.g., 2 mL of HEPES buffer in a DMSO/water mixture).

-

Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

-

Record the fluorescence emission spectrum of the probe in the absence of any metal ions.

-

-

Titration with Metal Ion:

-

To the cuvette containing the probe solution, add increasing amounts of the stock solution of the target metal ion.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

-

-

Selectivity Analysis:

-

To assess the selectivity of the probe, repeat the fluorescence measurement with a range of different metal ions at a fixed concentration.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve.

-

The limit of detection (LOD) can be calculated from the calibration curve, typically using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

-

A Job's plot can be constructed to determine the binding stoichiometry between the probe and the metal ion.

-

Data Presentation

The performance of fluorescent probes derived from salicylaldehyde derivatives for the detection of Al³⁺ is summarized in the table below. While specific data for this compound probes is not exhaustively available in the provided search results, the data from analogous 5-methyl salicylaldehyde-based probes provides a strong indication of the expected performance.

| Probe (Based on) | Analyte | Detection Limit (LOD) | Binding Stoichiometry (Probe:Analyte) | Solvent System | Reference |

| 5-Methyl Salicylaldehyde | Al³⁺ | 2.81 x 10⁻⁷ M | 1:1 | Aqueous Media | [2][3] |

| Salicylaldehyde Hydrazine | Al³⁺ | 7.98 x 10⁻⁹ M | 1:1 | Not Specified | [4] |

| Salicylaldehyde Schiff Base | Al³⁺ | 3.99 nM | 1:1 | Not Specified | [1] |

| Salicylaldehyde Schiff Base | Zn²⁺ | 1.33 nM | 1:1 | Not Specified | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and application of a fluorescent probe derived from this compound.

Caption: General workflow for probe synthesis and application.

Conclusion

This compound serves as an excellent platform for the development of high-performance fluorescent probes. The synthetic routes to these probes, primarily through Schiff base condensation, are straightforward and efficient. The resulting probes exhibit desirable photophysical properties and can be tailored for the selective detection of a variety of analytes, with metal ion sensing being a particularly prominent application. The detailed protocols and application notes provided herein offer a solid foundation for researchers to synthesize and utilize these valuable molecular tools in their respective fields of study. Further research into the development of novel probes from this compound is likely to yield even more sophisticated and sensitive tools for chemical and biological analysis.

References

- 1. Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New High Selective and Sensitive Fluorescent Probe for Al3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Fluorosalicylaldehyde in the Synthesis of Anti-inflammatory Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction